3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline
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Overview
Description
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline is an organic compound with the molecular formula C16H19NO2S It is characterized by the presence of methoxy groups on the benzene ring and a methylsulfanyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline typically involves the reaction of 3,4-dimethoxyaniline with 4-(methylsulfanyl)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 1-(3,4-dimethoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine
Uniqueness
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-15-9-6-13(10-16(15)19-2)17-11-12-4-7-14(20-3)8-5-12/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLCMTVZCHNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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